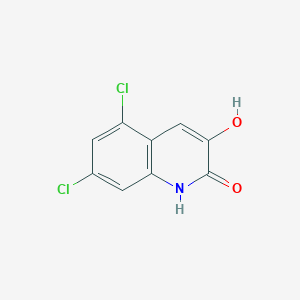
5,7-dichloro-3-hydroxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-dichloro-3-hydroxyquinolin-2(1H)-one, also known as DCQ, is a heterocyclic organic compound that belongs to the quinolone family. It is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one is not fully understood. However, studies have shown that it inhibits the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. 5,7-dichloro-3-hydroxyquinolin-2(1H)-one also induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5,7-dichloro-3-hydroxyquinolin-2(1H)-one also exhibits antimicrobial and antifungal activities by inhibiting the growth of bacteria and fungi. In addition, 5,7-dichloro-3-hydroxyquinolin-2(1H)-one has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in a variety of solvents, making it suitable for use in different experimental conditions. However, 5,7-dichloro-3-hydroxyquinolin-2(1H)-one has some limitations for lab experiments. It is toxic at high concentrations and can cause DNA damage. Therefore, caution should be taken when handling 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in the laboratory.
未来方向
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has great potential for future research in various fields. Some possible future directions include:
1. Development of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one derivatives with improved pharmacological properties.
2. Investigation of the mechanism of action of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in different biological systems.
3. Study of the potential of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in the treatment of other diseases such as viral infections and autoimmune disorders.
4. Exploration of the use of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in combination with other drugs for the treatment of cancer.
5. Evaluation of the toxicity and safety of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in animal models.
In conclusion, 5,7-dichloro-3-hydroxyquinolin-2(1H)-one is a synthetic compound that has shown promising results in scientific research. It has potential applications in medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the mechanism of action of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one and to explore its potential in the treatment of various diseases.
合成方法
5,7-dichloro-3-hydroxyquinolin-2(1H)-one can be synthesized by the reaction of 5,7-dichloro-8-hydroxyquinoline with acetic anhydride in the presence of a catalyst. This reaction yields 5,7-dichloro-3-hydroxyquinolin-2(1H)-one as a yellow crystalline solid with a melting point of 240-242 °C.
科学研究应用
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antimicrobial, and antifungal activities. 5,7-dichloro-3-hydroxyquinolin-2(1H)-one has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
CAS 编号 |
176170-12-0 |
|---|---|
产品名称 |
5,7-dichloro-3-hydroxyquinolin-2(1H)-one |
分子式 |
C9H5Cl2NO2 |
分子量 |
230.04 g/mol |
IUPAC 名称 |
5,7-dichloro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5Cl2NO2/c10-4-1-6(11)5-3-8(13)9(14)12-7(5)2-4/h1-3,13H,(H,12,14) |
InChI 键 |
BYQGONOAAITQHT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1NC(=O)C(=C2)O)Cl)Cl |
规范 SMILES |
C1=C(C=C(C2=C1NC(=O)C(=C2)O)Cl)Cl |
同义词 |
5,7-dichloro-3-hydroxyquinolin-2(1H)-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




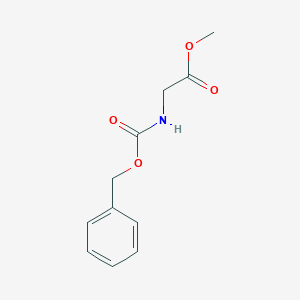
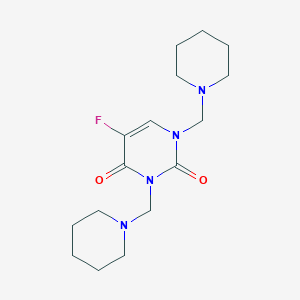

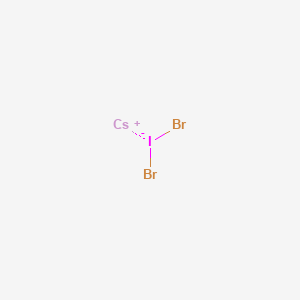
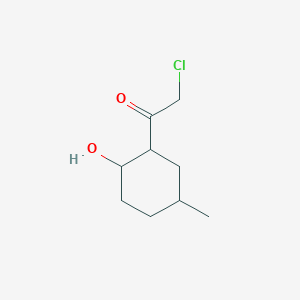

![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)
![Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B173026.png)
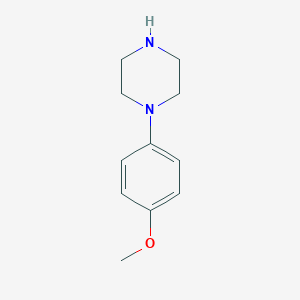

![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)

![1-[[(Z)-1-Butenyl]thio]-2-propanone](/img/structure/B173037.png)